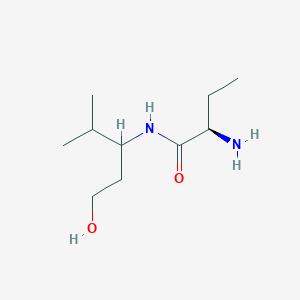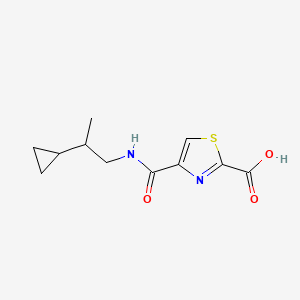
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a chemical compound that has been studied for its various biochemical and physiological effects. It is a synthetic compound that has shown potential for various scientific research applications.
作用机制
The mechanism of action of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/HO-1 pathway. Additionally, it can inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and physiological effects:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One advantage of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its potential as an anti-cancer agent. It can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Another advantage is its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. However, one limitation of using ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in lab experiments is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.
未来方向
There are several future directions for the study of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One direction is the further investigation of its potential as an anti-cancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Another direction is the investigation of its potential as a neuroprotective agent, as it has shown potential in protecting neurons from oxidative stress and inflammation. Additionally, further research can be done to investigate its potential as an anti-inflammatory agent, as it has shown potential in inhibiting the production of pro-inflammatory cytokines. Finally, the development of more soluble forms of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one can be explored to overcome its limitations in lab experiments.
Conclusion:
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown potential for various scientific research applications. Its potential as an anti-cancer agent, neuroprotective agent, and anti-inflammatory agent has been investigated. Its mechanism of action involves the activation of caspases and the Nrf2/HO-1 pathway, as well as the inhibition of the NF-κB pathway. While it has advantages in certain lab experiments, its limited solubility in water can be a limitation. Further research can be done to investigate its potential in various scientific research applications and to develop more soluble forms of the compound.
合成方法
The synthesis of ((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one involves the reaction of 3-(1H-indol-3-yl)propanoic acid with N-Boc-3-hydroxypiperidine, followed by the removal of the Boc-protecting group using trifluoroacetic acid. The reaction yields a white solid that can be purified using column chromatography.
科学研究应用
((2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been studied for its potential in various scientific research applications. It has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, as it can protect neurons from oxidative stress and inflammation. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c17-14(16(21)19-7-3-4-12(20)10-19)8-11-9-18-15-6-2-1-5-13(11)15/h1-2,5-6,9,12,14,18,20H,3-4,7-8,10,17H2/t12?,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSQLUIXMYHJR-TYZXPVIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@@H](CC2=CNC3=CC=CC=C32)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)

![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)



![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)

![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![2-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-methylacetamide](/img/structure/B6632533.png)